molecular formula C10H13NO2S B11053779 ethyl 3-(2-thioxopyridin-1(2H)-yl)propanoate

ethyl 3-(2-thioxopyridin-1(2H)-yl)propanoate

Cat. No.: B11053779
M. Wt: 211.28 g/mol
InChI Key: LSPWOUFRBXEXLM-UHFFFAOYSA-N
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Description

ETHYL 3-[2-THIOXO-1(2H)-PYRIDINYL]PROPANOATE is a chemical compound that belongs to the class of heterocyclic compounds It contains a pyridine ring with a thioxo group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[2-THIOXO-1(2H)-PYRIDINYL]PROPANOATE typically involves the reaction of ethyl 3-bromopropanoate with 2-thioxo-1,2-dihydropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of ETHYL 3-[2-THIOXO-1(2H)-PYRIDINYL]PROPANOATE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[2-THIOXO-1(2H)-PYRIDINYL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base, while nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or alcohol derivatives.

    Substitution: Carboxylic acids or substituted esters.

Scientific Research Applications

ETHYL 3-[2-THIOXO-1(2H)-PYRIDINYL]PROPANOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 3-[2-THIOXO-1(2H)-PYRIDINYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-THIOXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLATE: Similar structure but with a carboxylate group instead of a propanoate group.

    ETHYL 3-[2-OXO-1(2H)-PYRIDINYL]PROPANOATE: Similar structure but with an oxo group instead of a thioxo group.

    METHYL 3-[2-THIOXO-1(2H)-PYRIDINYL]PROPANOATE: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

ETHYL 3-[2-THIOXO-1(2H)-PYRIDINYL]PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

ethyl 3-(2-sulfanylidenepyridin-1-yl)propanoate

InChI

InChI=1S/C10H13NO2S/c1-2-13-10(12)6-8-11-7-4-3-5-9(11)14/h3-5,7H,2,6,8H2,1H3

InChI Key

LSPWOUFRBXEXLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C=CC=CC1=S

Origin of Product

United States

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